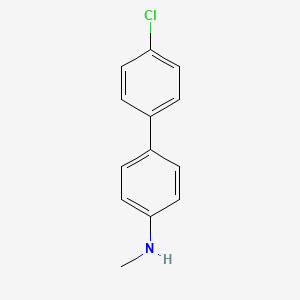

4-(4-Chlorophenyl)-N-methylaniline

Übersicht

Beschreibung

4-(4-Chlorophenyl)-N-methylaniline is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Derivatives of 4-(4-Chlorophenyl)-N-methylaniline have shown promising activity against various bacterial strains, including Streptococcus pyogenes and Escherichia coli . Studies indicate that modifications to the compound can enhance its antibacterial properties, making it a candidate for new antibiotic development.

2. Biological Research

In biological contexts, this compound is utilized to study the effects of chlorinated aromatic amines on biological systems. It serves as a model compound in assays designed to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes allows researchers to explore its role in metabolic regulation and cellular processes.

3. Industrial Applications

This compound is employed in the production of dyes and pigments, where its chemical structure contributes to the stability and color properties of the final products. Additionally, it acts as a stabilizer in various chemical formulations, enhancing the performance and shelf life of industrial products.

Chemical Properties and Reactions

This compound can undergo several chemical reactions that expand its utility:

- Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can yield N-[(4-chlorophenyl)methyl]amine using lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Electrophilic aromatic substitution reactions can occur, allowing for the introduction of various functional groups onto the aromatic ring.

Case Studies

1. Antimicrobial Screening

A study evaluated the antimicrobial activity of derivatives of this compound against clinical isolates. Results indicated that compounds with a 4-chloro substitution exhibited enhanced antibacterial activity compared to other derivatives, suggesting their potential in treating resistant bacterial infections.

2. Biofilm Inhibition

Research focused on the biofilm-forming capabilities of derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives significantly inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, indicating their potential application in treating biofilm-associated infections.

Therapeutic Applications

Given its biological activity, this compound shows promise in several therapeutic areas:

- Antimicrobial Agents: Its effectiveness against resistant strains positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Properties: Some derivatives have demonstrated potential in reducing inflammation markers in vitro.

- Anticancer Potential: Research suggests that modifications may enhance anticancer properties, warranting further exploration in cancer therapeutics.

Eigenschaften

Molekularformel |

C13H12ClN |

|---|---|

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-N-methylaniline |

InChI |

InChI=1S/C13H12ClN/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,15H,1H3 |

InChI-Schlüssel |

UIPQUIQXMQKOQS-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.